Heliotrine

Description

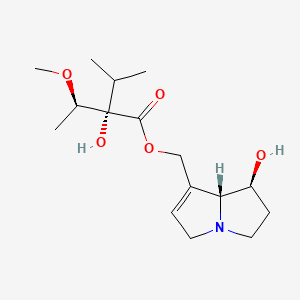

Structure

3D Structure

Properties

IUPAC Name |

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFKRLGHEKVMNT-UJDVCPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075381 | |

| Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-33-3 | |

| Record name | (+)-Heliotrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliotrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB88Y4FUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Compendium of Heliotrine: A Guide for Scientific and Industrial Research

An In-depth Technical Guide on the Natural Sources, Biosynthesis, and Analysis of Heliotrine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a prominent member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, has garnered significant scientific interest due to its cytotoxic, antimicrobial, and antiviral properties, alongside its well-documented hepatotoxicity. As a monoester pyrrolizidine alkaloid, its molecular structure and biological activity make it a subject of intensive research in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and quantification, tailored for the scientific community.

Natural Sources of this compound

This compound is predominantly found in flowering plants, with its primary sources belonging to the Boraginaceae family, particularly the genus Heliotropium.[1][2][3][4] Several other plant families, including Asteraceae and Fabaceae, are also known to produce a wide array of pyrrolizidine alkaloids.[2][3][5]

Primary Botanical Sources: The Heliotropium Genus

The genus Heliotropium encompasses over 250 species, many of which are recognized as prolific producers of this compound and its derivatives.[6][7] These plants are widely distributed in tropical and subtropical regions.[6]

Key Heliotropium species identified as natural sources of this compound include:

-

Heliotropium indicum : Commonly known as Indian heliotrope, this species is a well-documented source of this compound.[6][8] It also contains other related alkaloids such as indicine, acetyl indicine, and their N-oxides.[6][8]

-

Heliotropium europaeum : This species, prevalent in the Mediterranean region, has been implicated in cases of livestock poisoning due to its high PA content, including this compound.[9][10]

-

Heliotropium transoxanum : Research has confirmed the presence of this compound, lasiocarpine, and this compound N-oxide in the aerial parts of this Iranian native species.

-

Heliotropium rotundifolium and Heliotropium suaveolens : Studies have shown that these species contain this compound-type PAs.[9][11]

-

Heliotropium lasiocarpum : Contamination of wheat with seeds from this species has led to human poisoning due to its high concentration of PAs, with this compound N-oxide being a major component.[7]

Other Botanical Sources

While the Heliotropium genus is the most direct source, other plants within the Boraginaceae family and beyond have been found to contain various pyrrolizidine alkaloids. It is important for researchers to be aware of these as potential sources of contamination or for comparative studies.

-

Boraginaceae Family : Plants like borage (Borago officinalis) and comfrey (Symphytum officinale) contain a range of PAs, although the specific presence and concentration of this compound may vary.[12][13][14][15] Borage leaves and roots are known to contain PAs, while the seed oil is generally considered free of them if properly processed.[16][17] Comfrey contains numerous PAs, and its use is often restricted due to toxicity concerns.[14][15][18]

-

Asteraceae and Fabaceae Families : These families contain a vast number of PA-producing species.[2][3][5] While not the primary sources of this compound itself, they contribute to the overall landscape of PA research and potential co-occurrence in environmental or food samples.

Quantitative Data on this compound Content

The concentration of this compound and other PAs can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time.[3][9] The flowers of Heliotropium species often contain the highest concentrations of PAs.[9][10]

| Plant Species | Plant Part | Total Pyrrolizidine Alkaloid Content (% of dry weight) | Specific this compound Content Data | Reference |

| Heliotropium europaeum | Flowers, Roots | 0.5 - 5% | This compound-N-oxide is a prominent PA | [9][10] |

| Heliotropium rotundifolium | All major parts | 0.5 - 5% | Over 90% of total PAs are this compound-type | [9][11] |

| Heliotropium suaveolens | All major parts | 0.5 - 5% | This compound-type PAs account for 72-89% of total PAs | [9][11] |

| Heliotropium indicum | Not specified | ~0.01% | Contains this compound and related alkaloids | [2] |

| Heliotropium transoxanum | Aerial parts | Not specified | Contains this compound, lasiocarpine, and this compound N-oxide | |

| Heliotropium crispum | Whole plant | Not specified | 2.809 mg of this compound isolated | [19] |

| Heliotropium curassavicum | Whole plant | Not specified | 2.656 mg of this compound isolated | [19] |

| Comfrey (Symphytum sp.) | Leaves and Roots | Up to 0.29% | Contains a variety of PAs | [20] |

| Borage (Borago officinalis) | Leaves and Roots | < 0.001% | Contains various PAs | [16] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that involves the formation of a necine base, heliotridine, and a necic acid, heliotric acid. These two precursors are then esterified to form this compound.[21]

Biosynthesis of the Necine Base: Heliotridine

The formation of the pyrrolizidine core structure begins with the amino acid L-ornithine, which is converted to putrescine.[21] Two molecules of putrescine are then condensed to form homospermidine, a reaction catalyzed by homospermidine synthase (HSS), the first committed enzyme in the PA biosynthetic pathway.[21] Homospermidine is subsequently oxidized to a dialdehyde intermediate, which then undergoes cyclization and reduction to form the necine base.[21]

Caption: Biosynthetic pathway of the necine base, heliotridine.

Biosynthesis of the Necic Acid: Heliotric Acid

The necic acid moiety, heliotric acid, is derived from the branched-chain amino acid L-valine.[21] A key enzyme, C7-hydroxyacid synthase (C7HAS), catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate, forming the direct precursor of C7-necic acids like heliotric acid.[21]

Final Esterification

The final step in this compound biosynthesis is the esterification of the heliotridine with heliotric acid.[21] The specific transferase enzyme responsible for this reaction has yet to be fully characterized.[21]

Caption: Final esterification step in the formation of this compound.

Experimental Protocols

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from plant material involves the following steps:

-

Drying and Grinding: The collected plant material (e.g., aerial parts of Heliotropium species) is air-dried in the shade and then ground into a coarse powder.

-

Maceration: The powdered plant material is subjected to cold maceration with methanol for several days. This process is often repeated to ensure complete extraction.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic solution (e.g., 2% sulfuric acid) and then washed with a non-polar solvent (e.g., chloroform) to remove fats and pigments. The aqueous layer is then made alkaline (e.g., with ammonia) and extracted with a polar solvent (e.g., chloroform or ethyl acetate) to isolate the free base alkaloids.

-

Chromatographic Purification: The resulting alkaloid fraction is further purified using column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient of acetonitrile and water (often with an acid modifier like formic acid) is commonly used for separation.

-

Detection: UV detection is often set at a wavelength around 220 nm. For higher specificity and sensitivity, LC-MS/MS is the preferred method.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Caption: General workflow for the quantification of this compound using HPLC.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The genus Heliotropium stands out as the primary botanical source of this important pyrrolizidine alkaloid. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development, facilitating further investigation into the properties and potential applications of this compound. The provided protocols and diagrams offer a foundational framework for experimental design and a deeper understanding of the scientific principles governing the study of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Safety Issues Affecting Herbs: Pyrrolizidine Alkaloids [itmonline.org]

- 3. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. tandfonline.com [tandfonline.com]

- 5. 404 - File not found [ua-bw.de:443]

- 6. Systematic review of the phytochemical compounds use of Heliotropium indicum taking advantage of its advantage in modern medicine - MedCrave online [medcraveonline.com]

- 7. Heliotropium - Wikipedia [en.wikipedia.org]

- 8. tropical.theferns.info [tropical.theferns.info]

- 9. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Analysis of Levels of the Pyrrolizidine Alkaloid Lycopsamine in Borage and Control Honeys | National Agricultural Library [nal.usda.gov]

- 13. mskcc.org [mskcc.org]

- 14. Reduction of Pyrrolizidine Alkaloid Levels in Comfrey (Symphytum officinale) Hairy Roots by RNAi Silencing of Homospermidine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. METABOLISM, GENOTOXICITY, AND CARCINOGENICITY OF COMFREY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. consumerlab.com [consumerlab.com]

- 17. Borage: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 18. Analysis of herbal teas made from the leaves of comfrey (Symphytum officinale): reduction of N-oxides results in order of magnitude increases in the measurable concentration of pyrrolizidine alkaloids | Public Health Nutrition | Cambridge Core [cambridge.org]

- 19. researchgate.net [researchgate.net]

- 20. Comfrey and Pyrrolizidine Alkaloids: Research [nantahala-farm.com]

- 21. benchchem.com [benchchem.com]

Technical Whitepaper: The Heliotrine Biosynthesis Pathway in Heliotropium Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrrolizidine alkaloids (PAs) are a diverse group of plant secondary metabolites, notable for their hepatotoxic, genotoxic, and tumorigenic properties.[1][2] Heliotrine, a prominent PA found in many Heliotropium species, is of significant interest to toxicologists, pharmacologists, and drug development professionals.[3] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the formation of its constituent parts—the necine base heliotridine and the necic acid heliotric acid. It includes a summary of quantitative data, detailed experimental protocols for PA analysis, and visualizations of the key pathways and workflows to facilitate a deeper understanding of this complex metabolic process.

The Biosynthesis of this compound: A Dual-Pathway Process

The biosynthesis of this compound is a complex process that involves two distinct branches of secondary metabolism converging to form the final alkaloid. These pathways synthesize the two core components of this compound: the necine base (heliotridine) and the necic acid (heliotric acid).[4] These components are then joined via an ester linkage.[4]

Pathway I: Biosynthesis of the Necine Base, Heliotridine

The formation of the characteristic bicyclic pyrrolizidine core of heliotridine begins with common amino acids and proceeds through a series of enzymatic steps. Heliotridine is a stereoisomer of retronecine, another common necine base.[1][5]

-

Precursors : The pathway originates from the amino acids L-arginine or L-ornithine.[4] In plants, L-ornithine is typically decarboxylated to form putrescine.

-

Homospermidine Formation : The first committed step in PA biosynthesis is the condensation of two putrescine molecules to form homospermidine.[1][2] This reaction is catalyzed by Homospermidine Synthase (HSS) , an enzyme that has evolved independently multiple times through the duplication of the deoxyhypusine synthase gene involved in primary metabolism.[4][6]

-

Oxidation and Cyclization : Homospermidine undergoes oxidation, likely catalyzed by a copper-dependent diamine oxidase known as Homospermidine Oxidase (HSO) .[4][7] This creates a dialdehyde intermediate, which then spontaneously undergoes an intramolecular cyclization (Mannich-type reaction) to form the core pyrrolizidine ring system.[4]

-

Further Modifications : Subsequent reduction, desaturation, and hydroxylation steps, catalyzed by enzymes that are not yet fully characterized, convert the initial cyclized product into the final necine base, (+)-heliotridine.[1]

Caption: The biosynthetic pathway for the necine base heliotridine.

Pathway II: Biosynthesis of the Necic Acid, Heliotric Acid

The necic acid moiety, heliotric acid, provides the ester group for the final alkaloid. Its biosynthesis originates from branched-chain amino acid metabolism.

-

Precursors : Heliotric acid is derived from the amino acid L-valine and an activated acetaldehyde unit from pyruvate.[4]

-

Key Enzymatic Step : Research in Heliotropium indicum has identified C7-hydroxyacid synthase (C7HAS) as the first specific enzyme in this pathway.[4] This enzyme, a duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit, catalyzes the transfer of the activated acetaldehyde from pyruvate to 2-oxoisovalerate (derived from L-valine).[4]

-

Final Modifications : The resulting precursor is then converted into heliotric acid through a series of subsequent enzymatic modifications that are still under investigation.[4]

Final Assembly: Esterification

The final step in this compound biosynthesis is the esterification of the heliotridine necine base with the heliotric acid.

-

Esterification : The hydroxyl group at C-9 of heliotridine is esterified with the carboxyl group of heliotric acid to form this compound.[4] The specific enzyme catalyzing this reaction has not yet been identified but is presumed to be a transferase.[4] In some Heliotropium species, a further acetylation can occur to yield acetylthis compound, a reaction likely catalyzed by an O-acetyltransferase.[4]

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of this compound, a Pyrrolizidine Alkaloid, on Human Liver Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roots of Indian heliotrope (Heliotropium indicum) produce simple pyrrolizidine alkaloids using the same homospermidine oxidase involved in biosynthesis of complex pyrrolizidine alkaloids in aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

Heliotrine: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species, particularly those belonging to the Heliotropium, Crotalaria, and Senecio genera.[1] Historically, PAs have been recognized for their significant hepatotoxicity, posing risks to both livestock and humans through contaminated food sources.[2] However, emerging research has unveiled a spectrum of pharmacological activities associated with this compound, including anti-inflammatory, antioxidant, and anticancer properties, sparking interest in its potential therapeutic applications.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and toxicological profile of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a monoester pyrrolizidine alkaloid.[4] Its chemical structure consists of a necine base, heliotridine, esterified with heliotric acid.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | [5] |

| CAS Number | 303-33-3 | [5] |

| Molecular Formula | C₁₆H₂₇NO₅ | [5] |

| Molecular Weight | 313.39 g/mol | [5] |

| Appearance | White powder | [5] |

| Solubility | Soluble in chloroform and ethanol | [5] |

| logP (Octanol/Water Partition Coefficient) | 0.327 (Crippen Calculated) | [6] |

| Water Solubility (logS) | -1.42 (Crippen Calculated) | [6] |

| SMILES | C--INVALID-LINK--C)(C(=O)OCC1=CCN2[C@H]1--INVALID-LINK--O)O">C@HOC | [7] |

| InChIKey | LMFKRLGHEKVMNT-UJDVCPFMSA-N | [7] |

Biological Activities and Mechanism of Action

The biological effects of this compound are complex and primarily attributed to its metabolic activation in the liver.

Metabolic Activation and Toxicity

This compound itself is a pro-toxicant and requires metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, in the liver.[8] This process generates highly reactive pyrrolic metabolites, known as dehydroheliotridine (DHH). These electrophilic metabolites can readily alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and the characteristic hepatotoxicity associated with PAs.[8][9] The primary toxic outcome is hepatic sinusoidal obstruction syndrome (HSOS), previously known as veno-occlusive disease (VOD).[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The effect of this compound, a pyrrolizidine alkaloid, on human liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound (7S) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. (+)-Heliotrine | C16H27NO5 | CID 906426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. benchchem.com [benchchem.com]

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species, which can contaminate food, animal feed, and herbal medicines.[1][2] This guide provides an in-depth technical overview of the toxicological profile of heliotrine, a representative monoester PA, and its structurally related compounds. The toxicity of these alkaloids is not intrinsic but is a consequence of metabolic activation, primarily in the liver, by cytochrome P450 enzymes into highly reactive pyrrolic esters.[3][4] These metabolites readily form covalent adducts with cellular macromolecules, including DNA and proteins, leading to a spectrum of toxic effects such as hepatotoxicity, genotoxicity, and carcinogenicity.[5][6] The severity of these effects is strongly dependent on the specific chemical structure of the PA, with diesters generally exhibiting greater toxicity than monoesters like this compound.[5][7] This document details the toxicokinetics, mechanisms of action, and key toxicological endpoints, presenting quantitative data in comparative tables. Furthermore, it provides detailed experimental protocols and visual diagrams of critical pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are secondary metabolites synthesized by an estimated 3% of the world's flowering plants, notably within the Boraginaceae, Asteraceae, and Fabaceae families, as a defense mechanism against herbivores.[2][7] Structurally, PAs consist of a necine base (a fused, bicyclic amino alcohol) esterified with one or two necic acids.[2][8] They can be classified based on the structure of the necine base—such as retronecine, heliotridine, and otonecine—and the degree of esterification.[5][9]

The toxicity of PAs is almost exclusively associated with those containing a double bond at the 1,2-position of the necine base.[6][8] this compound is a heliotridine-type monoester PA, characterized by a single ester linkage.[5][9] In contrast, alkaloids like lasiocarpine are open-chain diesters, while others such as retrorsine and senecionine are macrocyclic diesters, a structural feature that significantly enhances their toxic potential.[5][7] Human exposure is a significant health concern, often occurring through the consumption of contaminated grains, honey, milk, eggs, and herbal teas.[1][2][10]

Toxicokinetics and Metabolism

The biological effects of this compound and related PAs are dictated by their absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution: Following ingestion, PAs are absorbed from the gastrointestinal tract. Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that the passage of PAs is structure-dependent.[11] For this compound and the open-chained diester echimidine, passage across this barrier is limited by an active efflux mechanism driven by P-glycoprotein (ABCB1), which transports the alkaloids back into the intestinal lumen, thereby reducing their oral bioavailability.[11][12] After absorption, PAs are transported to the liver, the primary site of metabolism and toxicity.[12] A pharmacokinetic study in rats showed that after oral administration, this compound had an absolute bioavailability of 23.3%.[13]

Metabolism: A Double-Edged Sword The metabolism of PAs is the critical determinant of their toxicity. It involves competing pathways of bioactivation and detoxification.

-

Bioactivation: In the liver, PAs are oxidized by cytochrome P450 (CYP) monooxygenases, particularly CYP3A4, into highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters.[3][4][5][7] These electrophilic metabolites can alkylate cellular nucleophiles like DNA and proteins, forming adducts and initiating toxicity.[6] These DHPAs can also undergo hydrolysis to form dehydronecine metabolites like 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which are also toxic but less reactive.[6][8]

-

Detoxification: Two main detoxification routes exist. The first is N-oxidation of the necine base to form PA N-oxides, which are more water-soluble and less toxic.[6][8] The second involves the conjugation of reactive DHPAs with glutathione (GSH), forming conjugates that can be safely excreted.[4][6] However, PA N-oxides can be metabolically converted back to their toxic parent PAs in the body.[6]

Mechanism of Toxicity

The toxicity of this compound and related PAs stems from the covalent binding of their electrophilic metabolites (DHPAs) to cellular macromolecules.[5][6] This interaction disrupts normal cellular function and triggers multiple adverse outcome pathways.

Genotoxicity and the DNA Damage Response: The formation of DNA adducts is a primary mechanism of PA-induced genotoxicity and carcinogenicity.[5][6] These adducts can lead to DNA strand breaks, mutations, and chromosomal aberrations. The cell responds to this damage by activating a complex signaling network known as the DNA Damage Response (DDR).[3] This response attempts to repair the DNA. If the damage is too severe, the cell may be directed towards programmed cell death (apoptosis) or cellular senescence.[3] Key proteins like p53 are activated as part of this response.[7] Studies have shown that this compound can induce both the phosphorylation of histone H2AX (a marker of DNA double-strand breaks) and the activation of p53.[7]

Hepatotoxicity: The liver is the primary target organ for PA toxicity. Acute poisoning can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), characterized by hepatomegaly, ascites, and liver failure.[1][12][14] Chronic exposure to low levels of PAs can result in liver fibrosis, cirrhosis, and the development of liver tumors.[1][5] The underlying mechanism involves the damage and death of liver sinusoidal endothelial cells and hepatocytes due to the binding of reactive metabolites.

Toxicological Endpoints and Quantitative Data

The toxicity of PAs varies significantly based on their chemical structure. The following tables summarize quantitative data for this compound and other representative alkaloids from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | Assay Endpoint | Result | Reference |

| This compound | HepG2-CYP3A4 | Cell Viability (24h) | >75% at 500 µM (EC50 not calculable) | [7] |

| This compound | Primary Human Hepatocytes (PHH) | Cell Viability (24h) | >75% at 500 µM (EC50 not calculable) | [7] |

| Lasiocarpine | HepG2-CYP3A4 | Cell Viability (24h) | EC50 = 12 µM | [7] |

| Retrorsine | Primary Human Hepatocytes (PHH) | Cell Viability (24h) | Significant dose-dependent decrease | [7] |

| Lycopsamine | HepG2-CYP3A4 | Cell Viability (24h) | >75% at 500 µM (EC50 not calculable) | [7] |

| Monocrotaline | HepG2-CYP3A4 | Cell Viability (24h) | >75% at 500 µM (EC50 not calculable) | [7] |

Table 2: In Vitro Genotoxicity of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | Primary Human Hepatocytes (PHH) | Comet Assay | BMDL | < 7 µM | [3][7] |

| This compound | HepG2-CYP3A4 | γH2AX Assay | Fold Induction | >2-fold at 10 µM | [7] |

| This compound | HepG2-CYP3A4 | p53 Assay | Fold Induction | >2-fold at 25 µM | [7] |

| Lasiocarpine | Primary Human Hepatocytes (PHH) | Comet Assay | BMDL | Most potent of PAs tested | [7] |

| Retrorsine | HepG2-CYP3A4 | γH2AX Assay | Fold Induction | >2-fold at 0.05 µM | [7] |

| Riddelliine | Primary Human Hepatocytes (PHH) | Comet Assay | BMDL | More potent than this compound | [7] |

| Monocrotaline | Primary Human Hepatocytes (PHH) | Comet Assay | BMDL | Less potent than this compound | [7] |

| Lycopsamine | Primary Human Hepatocytes (PHH) | Comet Assay | BMDL | ~15-fold less potent than this compound | [7] |

Table 3: In Vivo Acute Toxicity and Toxicokinetics of this compound in Rats

| Parameter | Species/Model | Dosing | Result | Reference |

| Acute Toxicity | Male Wistar Rats | Single oral gavage | Pulmonary lesions at ≥ 160 mg/kg | [14] |

| Acute Toxicity | Wistar Rat Pups | Single oral dose | Fatalities within 60 days at 150-300 mg/kg | [14] |

| Max Concentration (Cmax) | Rats | Oral | 320 ± 26 ng/mL | [13] |

| Time to Cmax (Tmax) | Rats | Oral | 0.75 ± 0.00 h | [13] |

| Clearance (CL) | Rats | IV | 5.86 ± 0.17 L/h/kg | [13] |

| Oral Bioavailability | Rats | Oral vs. IV | 23.3% | [13] |

Structure-Activity Relationships (SAR)

The toxic potential of PAs is intricately linked to their chemical structure. Key determinants include:

-

1,2-Unsaturated Necine Base: A double bond at the 1,2-position is a prerequisite for metabolic activation to toxic pyrrolic esters.[6][8] Saturated PAs are generally considered non-toxic.[5]

-

Esterification: The type and number of ester groups are critical. Diester PAs are significantly more toxic and genotoxic than monoester PAs.[3][5][7] Macrocyclic diesters (e.g., retrorsine, senecionine) are among the most potent PAs.[5][7]

-

Necine Base Stereochemistry: The stereochemistry of the necine base (e.g., retronecine vs. heliotridine) also influences toxicity.[15]

-

Genotoxicity Potency Ranking: Based on studies in primary human hepatocytes, a general rank order of decreasing genotoxic potential has been established: Lasiocarpine > Riddelliine > Retrorsine > this compound > Monocrotaline > Lycopsamine .[7] This highlights that even as a monoester, this compound possesses considerable genotoxic activity.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of PA toxicity.

6.1 Protocol: In Vitro Genotoxicity Assessment (γH2AX Assay) This assay quantifies DNA double-strand breaks by measuring the phosphorylation of histone H2AX.

-

Cell Culture: Plate metabolically competent liver cells (e.g., HepaRG or CYP3A4-overexpressing HepG2) in 96-well plates and allow them to adhere and differentiate.[16]

-

Exposure: Treat cells with a range of concentrations of the test PA (e.g., this compound) and appropriate controls (vehicle and positive control) for 24 hours.[16]

-

Fixation: Remove the medium, wash cells with D-PBS, and fix with 4% paraformaldehyde in D-PBS.[16]

-

Permeabilization: Wash the cells and permeabilize them to allow antibody access.

-

Blocking & Staining: Block non-specific antibody binding sites. Incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.

-

Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of γH2AX within the nucleus. The fold-induction of γH2AX relative to the vehicle control is calculated to determine genotoxicity.

6.2 Protocol: Sample Preparation and Analysis by LC-MS/MS This protocol is for the extraction and quantification of PAs from a complex matrix like herbal material.

-

Homogenization: Weigh approximately 1 gram of the homogenized plant material into a centrifuge tube.[17]

-

Extraction: Add 10 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol). Vortex for 1 minute and shake for 1 hour to extract the PAs.[17]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.[17]

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[17][18]

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) and then methanol to remove interferences.[17]

-

Elute the PAs with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[17]

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[17]

-

LC-MS/MS Analysis: Analyze the sample using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[18]

Conclusion

This compound and related pyrrolizidine alkaloids represent a significant toxicological concern due to their potent, structure-dependent genotoxicity and hepatotoxicity. The central mechanism of their toxicity is a metabolic bioactivation process, primarily mediated by hepatic CYP enzymes, which transforms the relatively inert parent compounds into highly reactive alkylating agents. While diester PAs are generally more potent, monoesters like this compound exhibit substantial genotoxic effects that warrant careful consideration in risk assessment. A thorough understanding of their toxicokinetics, mechanisms of action, and structure-activity relationships, supported by robust analytical and toxicological methodologies, is critical for professionals in food safety, toxicology, and drug development to accurately evaluate and mitigate the risks associated with human exposure to these prevalent natural toxins.

References

- 1. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Structure-activity relationship in the passage of different pyrrolizidine alkaloids through the gastrointestinal barrier: ABCB1 excretes this compound and echimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 14. Bioinfo Publications - Peer Reviewed Academic Journals [bioinfopublication.org]

- 15. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Potential Therapeutic Effects of Heliotrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plant species of the Heliotropium genus.[1] Historically, PAs have been recognized for their significant toxicity, particularly hepatotoxicity, which has limited their clinical application.[1][2] However, a growing body of preclinical research has illuminated a range of pharmacological activities for this compound, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral effects.[1][3][4][5] This has positioned this compound as a valuable lead compound for the development of novel therapeutics.[1]

This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic applications of this compound. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for professionals in the field of drug discovery and development. The primary challenge remains balancing the compound's therapeutic efficacy with its inherent toxicity, a factor that underscores the importance of developing targeted drug delivery systems and structure-activity relationship studies.[1][6]

Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its chemical structure and metabolic activation. Its therapeutic potential is primarily linked to its anticancer and anti-inflammatory properties.

Anticancer Activity

The anticancer properties of this compound are largely attributed to its metabolic activation by cytochrome P450 enzymes in the liver.[1] This process generates reactive pyrrolic metabolites, or dehydrothis compound (DHP), which are potent alkylating agents.[1][5] These metabolites can form cross-links with biological nucleophiles like DNA and proteins, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis.[5][7][8] Studies on human liver cells in culture show that this compound's primary action is the inhibition of DNA synthesis, with a secondary effect on RNA synthesis.[7][8] It is proposed that this compound acts in the major groove of the DNA helix, inhibiting DNA polymerase.[8]

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated significant anti-inflammatory capabilities, primarily by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory cascade.[9][10] The precise mechanism for this inhibition is still under investigation but represents a key area of its therapeutic potential.[1] Additionally, this compound exhibits antioxidant effects, which are likely due to its ability to scavenge free radicals and mitigate oxidative stress, a pathological component of many diseases.[1]

Other Pharmacological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has shown a broader spectrum of bioactivity:

-

Antimicrobial and Antiviral Effects: this compound has demonstrated activity against various bacteria and fungi.[3] It has also shown antiviral properties, specifically against Poliomyelitis and Vesicular stomatitis viruses at a concentration of 10 µg/mL.[5][11]

-

Acetylcholinesterase Inhibition: Some related pyrrolizidine alkaloids have shown inhibitory effects on acetylcholinesterase, suggesting a potential role in modulating cholinergic pathways, which could be relevant for both anti-inflammatory effects and neurological conditions.[9][12]

-

Ganglion Blocking Activity: Early pharmacological studies identified this compound as having ganglion-blocking activity.[3][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy and Genotoxicity

| Assay Type | Cell Line | Endpoint | Value | Reference |

|---|---|---|---|---|

| Anti-inflammatory | RAW 264.7 Macrophages | IC₅₀ (NO Inhibition) | 52.4 µM | [10] |

| Genotoxicity | HepG2-CYP3A4 | BMDL (γH2AX induction) | 10 µM | [15] |

| Genotoxicity | HepG2-CYP3A4 | BMDL (Comet Assay) | 10 µM | [15] |

| Genotoxicity | Primary Human Hepatocytes | BMDL (γH2AX induction) | < 7 µM |[15] |

IC₅₀: Half-maximal inhibitory concentration; BMDL: Benchmark Dose Level

Table 2: Pharmacokinetic Parameters in Rats (Male)

| Administration Route | Dose | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng/mL·h) | Absolute Oral Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Intravenous (IV) | 1 mg/kg | - | 170 ± 5 | - | [16][17] |

| Oral (PO) | 10 mg/kg | 320 ± 26 | 396 ± 18 | 23.3 |[16][17] |

Cₘₐₓ: Maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Acute Toxicity Data

| Species | Administration Route | LD₅₀ | Reference |

|---|

| Mice | Intraperitoneal (i.p.) | 350 mg/kg |[1][13] |

LD₅₀: The dose that is lethal to 50% of the tested population.

Signaling Pathways and Mechanisms

Visual representations of key biological pathways modulated by this compound provide a clearer understanding of its molecular interactions.

Caption: Proposed mechanism of anticancer activity for this compound.

Caption: Postulated mechanism of anti-inflammatory action via NO inhibition.

Experimental Protocols & Workflows

Detailed methodologies are essential for the replication and validation of research findings.

MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Target cancer cell line (e.g., MCF-7 breast cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48-72 hours). Include vehicle-only (DMSO) controls.[1]

-

MTT Incubation: After treatment, add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in DMSO.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria)

-

This compound stock solution

-

96-well microplates

-

Viability indicator (e.g., resazurin)

Protocol:

-

Preparation: Prepare serial dilutions of this compound in the broth medium directly in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).[1]

-

Growth Assessment: After incubation, add a viability indicator like resazurin and incubate for a few more hours. A color change indicates metabolic activity and growth.[1]

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (i.e., no color change).[1]

Safety and Toxicology

The foremost challenge in the therapeutic development of this compound is its inherent toxicity, a characteristic of many pyrrolizidine alkaloids.[1] The same metabolic activation that confers its anticancer effects is also responsible for its dose-dependent hepatotoxicity, which can lead to hepatic veno-occlusive disease.[1][2][18] The reported LD₅₀ of this compound in mice is 350 mg/kg.[1][13]

Therefore, any progression toward clinical application necessitates a careful therapeutic window assessment. Future research must prioritize strategies to mitigate systemic toxicity, such as the development of targeted drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) that can selectively deliver the active compound to tumor tissues or sites of inflammation, thereby minimizing exposure to healthy organs like the liver.[1]

Conclusion and Future Directions

This compound is a pyrrolizidine alkaloid that exhibits a compelling range of preclinical therapeutic activities, particularly in oncology and inflammation.[1] The available quantitative data on its cytotoxicity, anti-inflammatory effects, and pharmacokinetics provide a solid foundation for further investigation.

However, the significant hepatotoxicity associated with PAs remains a major obstacle to clinical translation.[1] The path forward for this compound in drug development will likely depend on medicinal chemistry and pharmaceutical innovations. Key areas for future research include:

-

Elucidating Detailed Mechanisms: A deeper molecular understanding of this compound's targets is required to refine its therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives may lead to analogues with an improved therapeutic index—higher efficacy with lower toxicity.[1]

-

Development of Targeted Delivery Systems: Encapsulating or conjugating this compound to targeting moieties is a critical strategy to enhance its safety profile by increasing its concentration at the site of disease.[1]

-

Rigorous In Vivo Studies: Validating the promising preclinical findings in relevant animal models of cancer and inflammatory diseases is a necessary next step to assess both efficacy and safety.[1]

While the direct clinical use of this compound is currently limited by safety concerns, it serves as an important chemical scaffold and lead compound for the design and development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 6. itmonline.org [itmonline.org]

- 7. The Effect of this compound, a Pyrrolizidine Alkaloid, on Human Liver Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of this compound, a pyrrolizidine alkaloid, on human liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic review of the phytochemical compounds use of Heliotropium indicum taking advantage of its advantage in modern medicine - MedCrave online [medcraveonline.com]

- 10. mdpi.com [mdpi.com]

- 11. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 14. Isolation and pharmacological action of this compound, the major alkaloid of Heliotropium indicum seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Pharmacokinetic Study of Two Pyrrolizidine Alkaloids Lasiocarpine and this compound in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 18. informaticsjournals.co.in [informaticsjournals.co.in]

In Vitro Cytotoxicity of Heliotrine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliotrine, a pyrrolizidine alkaloid found in various plant species of the Heliotropium genus, has garnered scientific interest for its potential cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro cytotoxicity, focusing on its mechanisms of action, effects on specific signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key cytotoxicity assays are provided to facilitate further research in this area. While data on isolated this compound is still emerging, this guide synthesizes the available information to support ongoing drug discovery and development efforts.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, some of which are known for their hepatotoxicity. However, emerging research has highlighted the potential anticancer properties of certain PAs, including this compound. Understanding the cytotoxic mechanisms of this compound and its efficacy against various cancer cell lines is crucial for evaluating its therapeutic potential. This document serves as a technical resource, consolidating the existing data on this compound's in vitro anticancer activities.

Mechanism of Action

The cytotoxic effects of this compound are primarily attributed to its metabolic activation by cytochrome P450 enzymes within the cell. This process converts this compound into a reactive pyrrolic metabolite, dehydroheliotridine (DHH).[1] DHH is an electrophilic compound that can readily form covalent adducts with cellular macromolecules such as DNA and proteins.[1] The formation of these adducts disrupts critical cellular processes, including DNA replication and transcription, ultimately leading to cellular damage and cell death, which can occur through apoptosis or necrosis.[1] Studies have indicated that this compound can inhibit both DNA and RNA synthesis.[1]

Quantitative Cytotoxicity Data

The cytotoxic potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The available quantitative data for this compound's cytotoxicity against cancer cell lines is summarized below. It is important to note that data for a wide range of human cancer cell lines is still limited in the published literature.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Assay | Concentration (µM) | Effect | Reference |

| This compound | Chicken Hepatocarcinoma (CRL-2118) | Not Specified | ~73 | IC50 | [2] |

| This compound | HepG2-CYP3A4 (Human Liver Cancer) | Cell Viability | 2 - 60 | EC50 (after 72h) | [3] |

| This compound | Primary Human Hepatocytes | Not Specified | >500 | Weak cytotoxicity, EC50 not calculable | [2][3] |

Note: The study on HepG2-CYP3A4 cells evaluated a panel of pyrrolizidine alkaloids, and the EC50 for this compound fell within the 2-60 µM range.[3]

Research on a crude extract of Heliotropium bacciferum, which contains this compound, has shown dose-dependent growth inhibition on MCF-7 (human breast cancer) and A549 (human lung cancer) cell lines. While not specific to isolated this compound, this data suggests potential activity that warrants further investigation with the pure compound.

Signaling Pathways

Wnt/β-catenin Signaling Pathway

Recent studies investigating the anti-metastatic properties of a Heliotropium bacciferum extract on the MCF-7 human breast cancer cell line suggest that this compound may exert its effects through the modulation of the Wnt/β-catenin signaling pathway.[1][4] This pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is a common feature in many cancers.[1]

In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of target genes such as c-myc and cyclin D1, which drive cell proliferation. Molecular docking studies have suggested that this compound can bind to key proteins in this pathway, including Wnt2, Glycogen Synthase Kinase 3β (GSK3β), and β-catenin itself.[1][4] This interaction is hypothesized to disrupt the signaling cascade, leading to a decrease in the expression of downstream target genes and subsequently inhibiting cancer cell growth and metastasis.[1][4] However, it is important to emphasize that these findings are based on studies with a plant extract and computational modeling; further validation with isolated this compound using techniques like Western blotting is necessary to confirm these effects on protein expression.

Apoptosis and Cell Cycle Arrest

While the induction of apoptosis and cell cycle arrest are plausible consequences of the DNA damage caused by this compound's reactive metabolites, specific quantitative data from flow cytometry analysis for isolated this compound on cancer cell lines is currently lacking in the scientific literature. Studies on extracts from Heliotropium species suggest that these effects occur, but further research with the purified compound is required to definitively characterize this compound's impact on these processes.

Experimental Protocols

The following are detailed protocols for the key in vitro assays discussed in this guide.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Target cancer cell line

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Target cancer cell line

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Western Blot for Wnt/β-catenin Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Materials:

-

Target cancer cell line (e.g., MCF-7)

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-GSK3β, anti-c-myc, anti-cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The available evidence suggests that this compound possesses cytotoxic properties against certain cancer cell lines, with its mechanism of action involving metabolic activation and subsequent damage to cellular macromolecules. The Wnt/β-catenin pathway has been identified as a potential target for this compound's anticancer effects, particularly in breast cancer. However, there is a significant need for further research to fully elucidate its therapeutic potential.

Future studies should focus on:

-

Determining the IC50 values of isolated this compound across a broader panel of human cancer cell lines.

-

Conducting detailed quantitative analyses of this compound-induced apoptosis and cell cycle arrest using flow cytometry.

-

Validating the effects of isolated this compound on the protein expression levels within the Wnt/β-catenin signaling pathway and its downstream targets.

A more comprehensive understanding of this compound's in vitro cytotoxicity will be instrumental in guiding future preclinical and clinical investigations into its potential as a novel anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-metastatic Effect of Heliotropium bacciferum on MCF-7 Human Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Genotoxic and Mutagenic Profile of Heliotrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine, a pyrrolizidine alkaloid (PA) predominantly found in plants of the Heliotropium genus, has been identified as a significant genotoxic and mutagenic agent.[1][2] PAs are a class of naturally occurring compounds that can contaminate food, herbal remedies, and animal feed, posing a potential risk to human health. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. Understanding the genotoxic profile of this compound is crucial for risk assessment and the development of strategies to mitigate human exposure.

Core Mechanism of Genotoxicity

The genotoxicity of this compound is not intrinsic but arises from its metabolic activation, primarily in the liver by cytochrome P450 (CYP) enzymes. This process converts this compound into highly reactive pyrrolic esters, which are electrophilic metabolites. These metabolites can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[1] The formation of these adducts is a critical initiating event in the cascade of genotoxic effects, leading to DNA damage, mutations, and potentially carcinogenesis.[1]

Summary of Genotoxicity and Mutagenicity Data

A battery of in vitro and in vivo assays has been employed to characterize the genotoxic and mutagenic potential of this compound. The following tables summarize the key quantitative findings from these studies.

| In Vitro Assay | Cell Line/Organism | Metabolic Activation | Concentration/Dose Range | Key Findings | Reference |

| Ames Test | Salmonella typhimurium TA100 | S9 Mix | Not specified | Mutagenic | [3] |

| γH2AX Assay | HepG2-CYP3A4 cells | Endogenous (CYP3A4 overexpression) | 10 µM | >2-fold induction of γH2AX | [4] |

| p53 Activation | HepG2-CYP3A4 cells | Endogenous (CYP3A4 overexpression) | 25 µM | >2-fold induction of p53 | [4] |

| Comet Assay | HepG2-CYP3A4 cells | Endogenous (CYP3A4 overexpression) | Not specified | Structure-dependent genotoxicity | [4] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | S9 Mix | Not specified | Induction of structural chromosomal abnormalities | [5] |

| In Vivo Assay | Organism | Tissue/Cell Type | Dose Range | Key Findings | Reference |

| Micronucleus Assay | Mouse | Bone Marrow | Not specified | Increased frequency of micronucleated polychromatic erythrocytes | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key genotoxicity assays used in the study of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8]

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[8]

Protocol Outline:

-

Bacterial Strains: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutagens.[3][9]

-

Metabolic Activation: Since this compound requires metabolic activation, the test is performed in the presence of a mammalian microsomal fraction, typically S9 mix from induced rat liver.[3][8]

-

Procedure (Pre-incubation method):

-

A mixture of the bacterial culture, the test compound (this compound), and the S9 mix (or buffer for the non-activation control) is pre-incubated.

-

Molten top agar is added to the mixture.

-

The entire mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (his+) per plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[10]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.[10]

Protocol Outline:

-

Cell Lines: Mammalian cell lines such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[5][10]

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).[10]

-

Procedure:

-

Cells are exposed to various concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 mix, and for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9 mix.

-

Following exposure, the cells are cultured for a period that allows for chromosome damage to be expressed as micronuclei.

-

To ensure that only cells that have divided are scored, a cytokinesis blocker such as cytochalasin B is often added, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A statistically significant, dose-dependent increase in the number of micronucleated cells is considered a positive result.[10]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites in individual cells.[11]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as "nucleoids." The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.[11]

Protocol Outline:

-

Cell Lines: Metabolically competent cell lines like HepG2-CYP3A4 are suitable for testing pro-mutagens like this compound.[4][11]

-

Procedure (Alkaline Comet Assay):

-

Cells are treated with different concentrations of this compound.

-

A suspension of single cells is mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

The slides are immersed in a lysis solution to remove cellular proteins.

-

The slides are then placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis is performed.

-

The slides are neutralized and stained with a fluorescent DNA dye.

-

-

Data Analysis: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.[11]

Chromosome Aberration Test

The in vitro chromosome aberration test is used to identify substances that cause structural damage to chromosomes.[5]

Principle: The assay evaluates the frequency of structural chromosomal abnormalities in cultured mammalian cells.[5]

Protocol Outline:

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.[5]

-

Metabolic Activation: The test is performed with and without S9 metabolic activation.[5]

-

Procedure:

-

Cell cultures are treated with several concentrations of this compound for a short duration (e.g., 4 hours) in the presence of S9 mix and for a longer duration (e.g., 24 hours) in the absence of S9.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Chromosomes are stained and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[5]

γH2AX Assay

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks (DSBs), a critical type of DNA damage.[12][13]

Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX molecules accumulate at the sites of DNA damage, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence.[12][13]

Protocol Outline:

-

Cell Lines: A variety of cell lines can be used, including HepG2 cells.[12]

-

Procedure:

-

Cells are exposed to this compound.

-

After treatment, cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody specific for γH2AX.

-

A fluorescently labeled secondary antibody is used for detection.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

-

Data Analysis: The number and intensity of γH2AX foci per nucleus are quantified using fluorescence microscopy and image analysis software. An increase in γH2AX foci indicates the induction of DNA double-strand breaks.[14]

Signaling Pathways and Experimental Workflows

The genotoxic effects of this compound trigger cellular stress responses, including the activation of DNA damage signaling pathways. Visualizing these pathways and the experimental workflows used to study them can aid in understanding the complex biological responses to this compound.

This compound-Induced DNA Damage and p53 Activation Pathway

Caption: this compound-induced p53 signaling pathway.

Experimental Workflow for In Vitro Genotoxicity Testing

Caption: Workflow for in vitro genotoxicity assessment.

Conclusion

The comprehensive body of evidence from a variety of genotoxicity and mutagenicity assays unequivocally demonstrates that this compound is a potent genotoxic agent following metabolic activation. It induces a wide spectrum of genetic damage, including point mutations, chromosomal aberrations, and DNA strand breaks. The formation of DNA adducts by its reactive metabolites is the primary mechanism underlying its genotoxicity. This technical guide provides researchers, scientists, and drug development professionals with a consolidated resource on the genotoxic profile of this compound, including quantitative data and detailed experimental protocols, to support informed risk assessment and guide future research in this area.

References

- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Mutagenicity of pyrrolizidine alkaloids in the Salmonella/mammalian-microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromosome Aberration Test — MB Biosciences [mbbiosciences.com]

- 6. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. benchchem.com [benchchem.com]

- 12. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]

- 13. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

A Historical Perspective on Heliotrine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction